

An In-depth Technical Guide to 3-nitro-4-(trifluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 3-nitro-4-(trifluoromethyl)benzoic Acid

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Introduction

3-Nitro-4-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in organic synthesis and drug development. Its unique molecular structure, featuring a carboxylic acid group, a nitro group, and a trifluoromethyl group, imparts a distinct set of chemical and physical properties. These functional groups make it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^{[1][2]} Notably, it serves as a useful intermediate in the preparation of trifluoromethylated (benzoxazolyl)actinocins.^{[1][2]} This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3-nitro-4-(trifluoromethyl)benzoic acid** for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of **3-nitro-4-(trifluoromethyl)benzoic acid** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Reference
Molecular Formula	C8H4F3NO4	[1][2][3]
Molecular Weight	235.12 g/mol	[1][2]
CAS Number	116965-16-3	[1][2][3][4]
Appearance	White to light yellow crystal powder	[1]
Melting Point	169°C	[1]
Boiling Point	330.0 ± 42.0 °C (Predicted)	[1]
Density	1.596 g/cm ³	[1][5]
pKa	3.03 ± 0.10 (Predicted)	[1]
Solubility	Slightly soluble in Acetone and Methanol	[1]
Storage Temperature	2-8°C	[1][3]

Spectral Data

While specific spectra for **3-nitro-4-(trifluoromethyl)benzoic acid** were not found in the provided search results, data for structurally similar compounds like 3-(trifluoromethyl)benzoic acid are available. For instance, the ¹H NMR spectrum of 3-(trifluoromethyl)benzoic acid is well-documented.[6] It is standard practice in chemical characterization to obtain ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to confirm the structure and purity of a synthesized compound.

Chemical Reactivity and Profile

The reactivity of **3-nitro-4-(trifluoromethyl)benzoic acid** is governed by the interplay of its three functional groups: the carboxylic acid, the nitro group, and the trifluoromethyl group.

- **Carboxylic Acid Group:** This group is acidic, with a predicted pKa of 3.03, making it significantly more acidic than benzoic acid (pKa ≈ 4.2).[1] This increased acidity is due to the strong electron-withdrawing effects of both the adjacent nitro group and the trifluoromethyl

group. The carboxylic acid can undergo typical reactions such as esterification, amidation, and conversion to an acyl chloride.

- **Nitro Group (-NO₂):** The nitro group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution. However, the combined deactivating effect of the nitro, trifluoromethyl, and carboxyl groups makes further electrophilic substitution on the aromatic ring challenging. The nitro group can be readily reduced to an amino group (-NH₂), which is a common and crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. This opens up pathways for forming new C-N bonds.
- **Trifluoromethyl Group (-CF₃):** This group is also strongly electron-withdrawing and is generally stable under many reaction conditions. It significantly influences the electronic properties of the aromatic ring and increases the lipophilicity of the molecule, which can affect its solubility and biological activity.

The combination of these functional groups makes the aromatic ring electron-deficient, which deactivates it towards electrophilic aromatic substitution reactions.^[7] Conversely, this electron deficiency can make the ring more susceptible to nucleophilic aromatic substitution, although no specific examples were found in the search results.

Caption: Influence of functional groups on the chemical properties of **3-nitro-4-(trifluoromethyl)benzoic acid**.

Experimental Protocols

Synthesis of 3-nitro-4-(trifluoromethyl)benzoic acid

A documented method for the synthesis of **3-nitro-4-(trifluoromethyl)benzoic acid** involves the oxidation of 2-nitro-4-methylbenzotrifluoride.^[2]

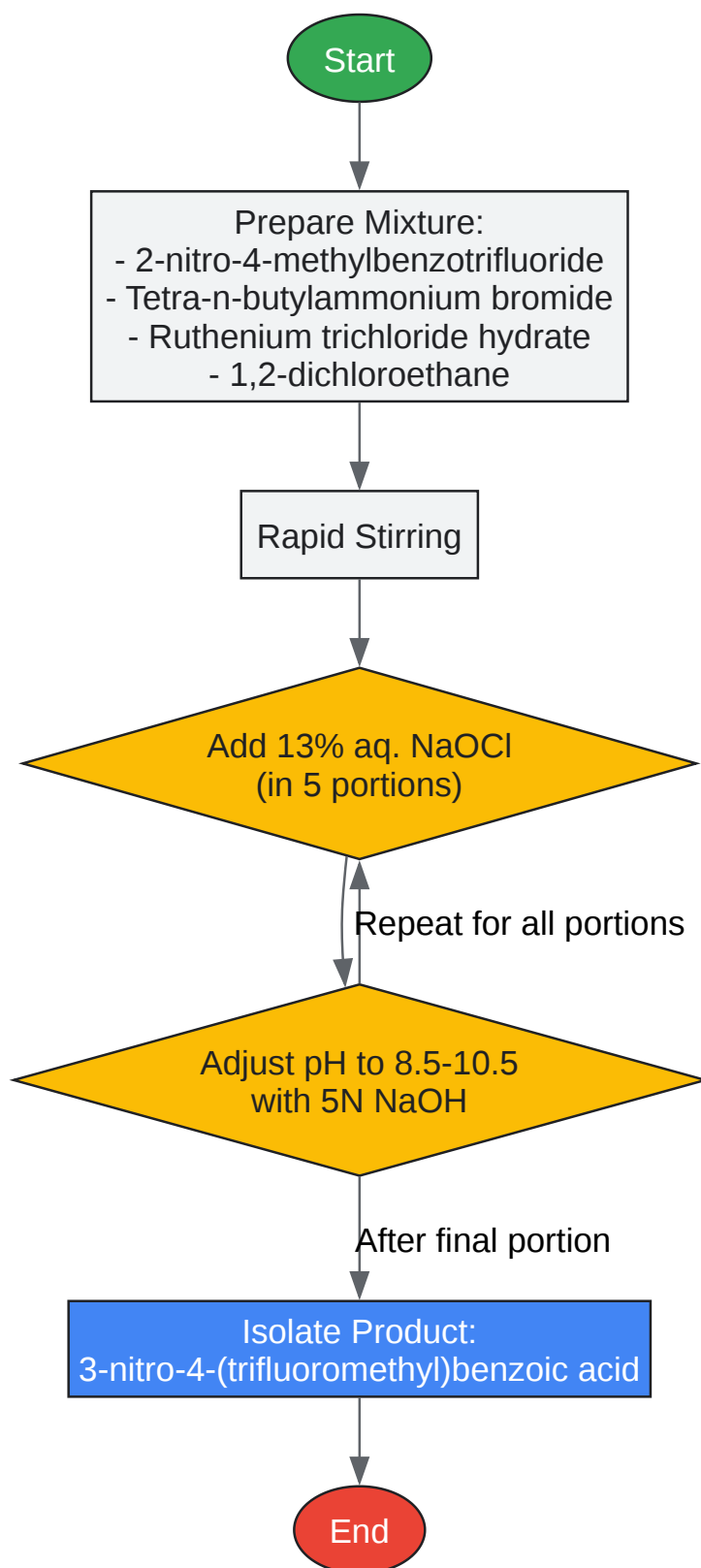
Materials and Reagents:

- 2-nitro-4-methylbenzotrifluoride
- Tetra-n-butylammonium bromide
- Ruthenium trichloride hydrate

- 1,2-dichloroethane
- 13% aqueous sodium hypochlorite solution (~3.8 M)
- 5N Sodium hydroxide (NaOH) solution

Procedure:

- A mixture is prepared containing 1.00 g (4.88 mmol) of 2-nitro-4-methylbenzotrifluoride, 236 mg (0.732 mmol) of tetra-n-butylammonium bromide, 51 mg (0.244 mmol) of ruthenium trichloride hydrate, and 2 mL of 1,2-dichloroethane.
- The mixture is stirred rapidly.
- To this stirring mixture, 5.8 mL (~22 mmol) of 13% aqueous sodium hypochlorite solution is added in five portions.
- With each addition of the sodium hypochlorite solution, the pH of the reaction mixture is adjusted and maintained between 8.5 and 10.5 by the addition of a 5N NaOH solution.
- Upon completion of the reaction, the product, **3-nitro-4-(trifluoromethyl)benzoic acid**, is isolated. (The specific workup and purification steps were not detailed in the provided source).



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Caption: Workflow for the synthesis of **3-nitro-4-(trifluoromethyl)benzoic acid**.

Safety and Handling

3-Nitro-4-(trifluoromethyl)benzoic acid is classified as an irritant and is toxic if swallowed.[1]
[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[8]

Hazard Information	Details	Reference
Hazard Codes	Xi (Irritant)	[1]
GHS Hazard Statements	H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)	[4][5]
GHS Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338	[9]
Safety Statements	S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection)	[1]

Applications in Research and Development

As an intermediate, **3-nitro-4-(trifluoromethyl)benzoic acid** is a valuable building block for creating a variety of more complex molecules. The presence of three distinct functional groups allows for sequential and selective chemical modifications. Its application in the synthesis of trifluoromethylated (benzoxazoly)actinocins highlights its utility in accessing biologically active compounds.[1][2] The trifluoromethyl group is a common feature in many modern

pharmaceuticals, valued for its ability to enhance metabolic stability, binding affinity, and membrane permeability. Therefore, this benzoic acid derivative is a key starting material for medicinal chemistry and drug discovery programs.

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